[(Chloromethyl)sulfanyl]cyclohexane
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds, which are organic compounds containing sulfur, are integral to both biological systems and industrial processes. wikipedia.org They are noted for their diverse chemical properties, ranging from the foul odors of some thiols to the sweet taste of compounds like saccharin. wikipedia.org In nature, sulfur is a vital element, found in two of the twenty common amino acids, cysteine and methionine, as well as in essential biomolecules like penicillin and sulfa drugs. wikipedia.org
The study of organosulfur chemistry encompasses the synthesis, structure, and properties of these molecules. wikipedia.orgtandfonline.com Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a C-S-C bond. They are analogous to ethers but exhibit distinct reactivity due to the properties of the sulfur atom. The sulfur atom in a thioether can be readily oxidized to form sulfoxides and sulfones, and the adjacent C-H bonds can be deprotonated to form carbanions. These characteristics make thioethers versatile intermediates in organic synthesis. The field of organosulfur chemistry is also seeing significant research into its applications in materials science, particularly for rechargeable batteries. rsc.orgacs.org
Significance of Chloromethyl and Cyclohexyl Moieties in Synthetic Intermediates
The chloromethyl group (–CH2Cl) is a key functional group in organic synthesis. chempanda.comwikipedia.org It is an alkylating agent, meaning it can introduce a methyl group to which other functional groups are attached. chempanda.com This reactivity stems from the carbon-chlorine bond, where the electronegative chlorine atom polarizes the bond, making the carbon atom susceptible to attack by nucleophiles. The chloromethyl group can participate in various reactions, including the formation of ethers, esters, and other carbon-carbon bonds. chempanda.com The introduction of a chloromethyl group into an aromatic ring, a process known as chloromethylation, is a well-established method for functionalizing aromatic compounds. wikipedia.org The electronic properties of the chloromethyl group can influence the reactivity of the rest of the molecule. acs.org
The cyclohexyl group, a six-membered saturated hydrocarbon ring, is another important structural motif in organic chemistry. Its non-polar and lipophilic nature can influence the solubility and physical properties of a molecule. In drug design, the substitution of open-chain alkyl groups with a cyclohexyl group can help a molecule better fit into the hydrophobic pocket of a receptor and can limit the number of possible conformations, potentially increasing the drug's affinity and selectivity. nih.gov The chair conformation of the cyclohexane (B81311) ring provides a rigid and well-defined three-dimensional structure, which can be crucial for molecular recognition and biological activity. tandfonline.comtandfonline.com
Overview of Research Trajectories for Novel Organic Compounds
The exploration of new organic compounds like [(Chloromethyl)sulfanyl]cyclohexane typically follows several research trajectories. Initial studies often focus on the development of efficient and scalable synthetic methods. researchgate.net This is followed by a thorough characterization of the compound's physical and chemical properties, including its spectroscopic data and reactivity in various chemical transformations.
Once the fundamental properties are understood, research often branches into exploring the compound's potential applications. As a bifunctional molecule, this compound could serve as a versatile building block in the synthesis of more complex molecules. The reactive chloromethyl group allows for the introduction of a variety of substituents, while the cyclohexyl and thioether moieties can be further functionalized. Research could explore its use in the synthesis of novel ligands for catalysis, new materials with specific electronic or optical properties, or as a scaffold for the development of biologically active compounds. The investigation of its reactivity in reactions such as Suzuki-Miyaura coupling or ring-closing metathesis could lead to the synthesis of novel cyclic and polycyclic structures. beilstein-journals.org
Chemical Compound Information
| Compound Name |
| This compound |
| Cysteine |
| Methionine |
| Penicillin |
| Saccharin |
| Sulfoxides |
| Sulfones |
| Thioethers |
| Thiols |
| (Chloromethyl)cyclohexane |
| Cyclohexane, trichloromethyl- |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C7H13ClS |
| Molecular Weight | 164.70 g/mol |
| CAS Number | 83367-39-9 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not available |
Structure
3D Structure
Properties
IUPAC Name |
chloromethylsulfanylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClS/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWFPBICPLHLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601773 | |
| Record name | [(Chloromethyl)sulfanyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68483-71-6 | |
| Record name | [(Chloromethyl)sulfanyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Chloromethyl Sulfanyl Cyclohexane
Chemo- and Regioselective Synthesis Strategies
Chemo- and regioselectivity are paramount in the synthesis of [(Chloromethyl)sulfanyl]cyclohexane to ensure the desired functional groups are introduced at the correct positions without unintended side reactions.
The thiol-ene reaction is a powerful and versatile method for C-S bond formation, valued for its high efficiency and stereoselectivity, often considered a "click" reaction. wikipedia.org This reaction proceeds via the addition of a thiol (R-SH) to an alkene (an "ene"). For the synthesis of a this compound precursor, this typically involves the reaction of cyclohexene with a suitable thiol.
The reaction can be initiated through two primary mechanisms:
Radical Addition: This is the most common pathway, initiated by UV light, heat, or a radical initiator. A thiyl radical (RS•) is formed, which then adds to the alkene. This process is advantageous as it can be conducted under ambient conditions and is generally insensitive to oxygen inhibition. wikipedia.orgresearchgate.net The radical mechanism leads to an anti-Markovnikov addition product, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgalfa-chemistry.com
Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol is deprotonated to a thiolate anion. alfa-chemistry.com This powerful nucleophile then attacks the alkene in a conjugate addition, also resulting in an anti-Markovnikov product. wikipedia.org
The choice of initiator and reaction conditions can direct the regioselectivity of the addition, which is crucial when using substituted cyclohexane (B81311) derivatives. nih.gov
Table 1: Comparison of Thiol-Ene Reaction Conditions for Sulfanyl (B85325) Group Introduction
| Parameter | Radical-Initiated | Nucleophile-Initiated (Michael Addition) |
| Initiator | UV light, AIBN, heat | Base (e.g., NEt₃), Nucleophile (e.g., Phosphine) |
| Mechanism | Free-radical chain reaction | Nucleophilic conjugate addition |
| Regioselectivity | Anti-Markovnikov | Anti-Markovnikov |
| Key Advantages | High yields, rapid reaction, oxygen tolerant | Avoids radical side reactions, mild conditions |
| Substrate Scope | Wide range of alkenes and thiols | Best with electron-deficient alkenes |
Once the sulfanyl group is attached to the cyclohexane ring (e.g., forming cyclohexyl methyl sulfide), the next critical step is the selective chlorination of the methyl group. Alternatively, a precursor containing a hydroxymethyl-sulfanyl group can be halogenated.
Common halogenation strategies include:
Chlorination of Methyl Thioethers: A common method for the chlorination of sulfides is the Pummerer rearrangement, although this typically requires an adjacent carbonyl group. A more direct approach for compounds like cyclohexyl methyl sulfide (B99878) would be free-radical chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often under UV irradiation. Careful control of stoichiometry is essential to prevent over-halogenation.
Substitution of Hydroxymethyl Thioethers: A highly effective and controllable method involves starting with a precursor such as (cyclohexylsulfanyl)methanol. This alcohol can then be converted to the target chloromethyl compound using standard halogenating agents. Thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) are common reagents for this type of transformation. This pathway offers excellent control and avoids the potential for ring chlorination that can occur with radical methods.
Table 2: Selected Halogenation Reagents for Chloromethyl Group Formation
| Reagent | Precursor Type | Typical Conditions | Key Features |
| N-Chlorosuccinimide (NCS) | Methyl Sulfide | UV light, CCl₄ | Good for selective allylic/benzylic chlorination; can be adapted for activated C-H bonds. |
| Sulfuryl Chloride (SO₂Cl₂) | Methyl Sulfide | Radical initiator (e.g., AIBN) or UV light | Potent chlorinating agent; requires careful control to avoid multiple chlorinations. |
| Thionyl Chloride (SOCl₂) | Hydroxymethyl Sulfide | Pyridine or other base, 0 °C to RT | Common and effective for converting alcohols to chlorides; produces gaseous byproducts (SO₂, HCl). |
| Phosphorus Trichloride (PCl₃) | Hydroxymethyl Sulfide | Anhydrous conditions, often at low temperatures | Effective for primary and secondary alcohols; requires aqueous workup to remove phosphorus byproducts. |
Achieving a successful multi-step synthesis of this compound hinges on meticulous mechanistic control. The sequence of reactions—whether the thiol-ene addition is performed before or after the chloromethyl functionality is created—is a critical decision.
Pathway A: Thiol-Ene First: Reacting cyclohexene with a thiol like methanethiol, followed by chlorination of the resulting methyl sulfide. This approach benefits from the high efficiency of the thiol-ene reaction but requires a highly selective chlorination step to avoid reactions on the cyclohexane ring.
Pathway B: Halogenation First: Synthesizing a reagent like chloromethylsulfenyl chloride (ClSCH₂Cl) and reacting it with cyclohexene. This pathway can be more direct but may involve handling less stable intermediates.
Control is exerted by choosing appropriate protecting groups, catalysts, and reaction conditions to minimize side reactions such as elimination, over-halogenation, or oxidation of the sulfur atom. The stability of intermediates and the reactivity of the various functional groups at each stage must be carefully considered to maximize the yield of the final product.
Novel Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and introduce stereochemical control.
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful alternative to traditional methods for forming C-S bonds. rsc.orgrsc.org These reactions have overcome many limitations of older methods, such as harsh conditions and the use of stoichiometric metal reagents. rsc.org For the synthesis of this compound, this could involve coupling a cyclohexane-derived thiol with a chloromethyl electrophile, or vice versa.
Commonly used catalytic systems include:
Palladium Catalysis: Palladium complexes, particularly with ligands like BINAP, are highly effective for coupling thiols with aryl or vinyl halides. nih.govresearchgate.net This methodology can be adapted for alkyl-alkyl coupling, although it can be more challenging.
Copper Catalysis: Copper-catalyzed C-S bond formation is often more cost-effective than palladium-based systems and is highly effective for coupling thiols with halides.
Nickel and Cobalt Catalysis: These earth-abundant metals are gaining prominence as sustainable alternatives for C-S cross-coupling reactions.
These catalytic cycles typically involve oxidative addition of the halide to the metal center, followed by reaction with a metal-thiolate complex and subsequent reductive elimination to yield the thioether product and regenerate the catalyst.
Table 3: Overview of Transition Metal Catalysts for C-S Bond Formation
| Metal Catalyst | Typical Ligands | Substrates | Key Advantages |
| Palladium (Pd) | BINAP, Xantphos, dppf | Aryl/vinyl halides/triflates + Thiols | High efficiency, broad substrate scope, well-understood mechanisms. researchgate.net |
| Copper (Cu) | Phenanthroline, neocuproine | Aryl/alkyl halides + Thiols | Cost-effective, effective for a wide range of substrates. rsc.org |
| Nickel (Ni) | Phosphine ligands (e.g., dppf) | Aryl/alkyl halides + Thiols | Good reactivity, useful for less reactive substrates. |
| Cobalt (Co) | Salen-type ligands, phosphines | Aryl/alkyl halides + Thiols | Emerging sustainable alternative, unique reactivity profiles. |
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. A significant advantage is the ability to design chiral catalysts that can induce high levels of enantioselectivity, which is crucial for the synthesis of specific stereoisomers.
While transition metal catalysis is well-established for C-S bond formation, organocatalytic approaches are emerging. For the synthesis of this compound, organocatalysis could be applied to control the stereochemistry of the cyclohexane ring, particularly if starting from a prochiral cyclohexene derivative.
A potential application lies in the Michael addition variant of the thiol-ene reaction. A chiral amine or thiourea-based catalyst could be employed to facilitate the enantioselective addition of a thiol to a prochiral cyclohexenone derivative. This would establish a stereocenter on the cyclohexane ring early in the synthesis, which could then be carried through to the final product. While direct organocatalytic methods for the synthesis of this compound are not yet widely reported, the principles of asymmetric organocatalysis represent a promising frontier for achieving stereochemical control in this class of molecules.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to create processes that are more environmentally benign and economically viable. Key considerations include the use of safer solvents, maximization of atom economy, and improvement of reaction efficiency.
Solvent-Free and Aqueous-Phase Reaction Development
Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste. The development of solvent-free and aqueous-phase reactions is a cornerstone of green chemistry, addressing the fifth principle of safer solvents and auxiliaries.
Solvent-Free Synthesis:
A promising green approach for the synthesis of thioethers, including this compound, is the use of solvent-free or "neat" reaction conditions. researchgate.net This methodology involves the direct reaction of cyclohexanethiol with a suitable chloromethylating agent, such as dichloromethane or chloromethyl methyl ether, in the absence of a solvent. researchgate.net The reaction can be promoted by heat, and in some cases, by a catalyst. researchgate.net This approach offers several advantages:
Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal, thereby reducing chemical waste.
Increased Reaction Rate: Higher concentration of reactants can lead to increased reaction rates.
Simplified Work-up: The absence of a solvent simplifies the product isolation and purification process.
Research on the solvent-free synthesis of various sulfides has demonstrated high yields and operational simplicity. researchgate.net For instance, the reaction of thiols with benzylic and allylic halides under neat conditions has been shown to proceed efficiently. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| Cyclohexanethiol | Dichloromethane | Neat, 100°C | High (inferred) | researchgate.net |
| Thiophenol | Benzyl bromide | Neat, 100°C, 16h | High (inferred) | researchgate.net |
Aqueous-Phase Synthesis:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of thioethers in aqueous media has been explored, often utilizing phase-transfer catalysis (PTC). sciensage.infocrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase (the alkyl halide), where the reaction occurs. sciensage.infocrdeepjournal.org This method can be applied to the synthesis of this compound from cyclohexanethiol and a chloromethylating agent.
The use of aqueous micelles is another strategy to facilitate organic reactions in water. sciensage.info Surfactants can form micelles that encapsulate the organic reactants, creating a microenvironment where the reaction can proceed efficiently. sciensage.info
| Reactant 1 | Reactant 2 | Catalyst/Medium | Yield (%) | Reference |
| Benzyl halide | Sodium Hydrogen Sulfide | TBAB/Monochlorobenzene | Excellent | sciensage.info |
| Alkyl halides | Thiols | Aqueous TBAOH | 80-92 | jmaterenvironsci.com |
Atom Economy and Reaction Efficiency Considerations
The second principle of green chemistry, atom economy, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. acs.org
The synthesis of this compound can be represented by the following general reaction:
C₆H₁₁SH + ClCH₂X → C₆H₁₁SCH₂Cl + HX
where X is a leaving group.
For an ideal synthesis where X is a proton (from an agent like dichloromethane in the presence of a base), the atom economy would be calculated as follows:
Reactants:
Cyclohexanethiol (C₆H₁₁SH): Molecular Weight ≈ 116.2 g/mol
Dichloromethane (CH₂Cl₂): Molecular Weight ≈ 84.9 g/mol
Base (e.g., NaOH): Molecular Weight ≈ 40.0 g/mol
Products:
this compound (C₇H₁₃ClS): Molecular Weight ≈ 164.7 g/mol
Sodium Chloride (NaCl): Molecular Weight ≈ 58.4 g/mol
Water (H₂O): Molecular Weight ≈ 18.0 g/mol
Theoretical Atom Economy Calculation:
Atom Economy = (Molecular Weight of C₇H₁₃ClS) / (Molecular Weight of C₆H₁₁SH + Molecular Weight of CH₂Cl₂ + Molecular Weight of NaOH) * 100
Atom Economy = (164.7) / (116.2 + 84.9 + 40.0) * 100 ≈ 68.3%
To maximize atom economy, synthetic routes should be designed to minimize the formation of byproducts. Catalytic reactions are often preferred over stoichiometric ones as catalysts are used in small amounts and are not consumed in the reaction.
Reaction Efficiency:
Chemical Reactivity and Transformation Pathways of Chloromethyl Sulfanyl Cyclohexane
Nucleophilic Substitution Reactions at the Chloromethyl Group
The carbon-chlorine bond in the chloromethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of [(chloromethyl)sulfanyl]cyclohexane, enabling the introduction of a wide range of functional groups.
Nucleophilic substitution at a primary alkyl halide, such as the chloromethyl group in this compound, can theoretically proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism. mdpi.comyoutube.com
The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (chloride), leading to an inversion of stereochemistry at the reaction center. mdpi.com This pathway is generally favored for primary substrates due to minimal steric hindrance. youtube.com For this compound, the primary nature of the chloromethyl carbon strongly suggests a preference for the S_N2 pathway, especially with strong nucleophiles.
The S_N1 mechanism , on the other hand, proceeds through a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group. researchgate.net While primary carbocations are generally unstable, the adjacent sulfur atom in this compound could potentially stabilize a transient carbocationic species through resonance, a phenomenon known as the α-thiocarbocation stabilization. This could open the possibility for an S_N1 pathway under specific conditions, such as in the presence of a very poor nucleophile and a polar, protic solvent.
The choice between these two mechanisms is influenced by several factors, as summarized in the table below.
| Factor | Favors S_N1 | Favors S_N2 | Relevance to this compound |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | As a primary halide, S_N2 is generally favored. However, potential α-sulfur stabilization of a carbocation could allow for some S_N1 character. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) | The choice of nucleophile will be a critical determinant of the reaction pathway. |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) | The solvent system can be tailored to favor one mechanism over the other. |
| Leaving Group | Good leaving group required | Good leaving group required | Chloride is a reasonably good leaving group. |
The stereochemical outcome of a nucleophilic substitution reaction is a direct consequence of the operative mechanism.
In the case of an S_N1 reaction , the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the carbon were chiral. mdpi.com Again, for this compound, this is not directly applicable to the chloromethyl carbon. The stereochemistry of the cyclohexane (B81311) ring itself would remain unaffected by substitution at the exocyclic chloromethyl group.
The presence of both a nucleophilic sulfur atom and an electrophilic chloromethyl group within the same molecule raises the possibility of intramolecular cyclization. Treatment of this compound with a base could deprotonate a carbon alpha to the sulfur, creating a carbanion that could then act as an internal nucleophile. However, a more plausible pathway for intramolecular cyclization involves a derivative of the parent compound.
For instance, if the cyclohexane ring were to contain a suitable nucleophilic group, an intramolecular S_N2 reaction could lead to the formation of a bicyclic organosulfur heterocycle. The feasibility of such a reaction would depend on the ring size of the resulting heterocycle, with 5- and 6-membered rings being kinetically and thermodynamically favored according to Baldwin's rules.
Radical Reactions Involving the C-Cl and C-S Bonds
In addition to ionic reactions, this compound can also undergo transformations via radical intermediates, typically initiated by heat or light.
The initiation of radical reactions often involves the homolytic cleavage of the weakest bond in the molecule. The bond dissociation energy (BDE) is a measure of the energy required for this process. libretexts.org For this compound, the two most likely bonds to undergo homolysis are the C-Cl and the C-S bonds.
C-Cl Bond Cleavage: The homolytic cleavage of the C-Cl bond would generate a cyclohexylthiomethyl radical (C₆H₁₁SCH₂•) and a chlorine radical (Cl•). The BDE for a typical primary C-Cl bond is in the range of 81-84 kcal/mol.
C-S Bond Cleavage: Homolysis of the C-S bond would yield a cyclohexyl radical (C₆H₁₁•) and a chloromethylthiyl radical (•SCH₂Cl). The BDE for a C-S bond in a typical sulfide (B99878) is around 73-77 kcal/mol.
Based on average bond dissociation energies, the C-S bond is generally weaker than the C-Cl bond, suggesting that homolytic cleavage of the C-S bond might be the preferred initiation pathway under thermal conditions. However, photochemical initiation could potentially favor C-Cl cleavage.
| Bond | Typical Bond Dissociation Energy (kcal/mol) | Resulting Radicals |
| C-Cl | ~81-84 | C₆H₁₁SCH₂• + Cl• |
| C-S | ~73-77 | C₆H₁₁• + •SCH₂Cl |
Note: These are average values and the actual BDEs for this compound may vary.
Once formed, the radical species can participate in a variety of subsequent reactions. The cyclohexylthiomethyl radical, for example, could be involved in radical addition reactions to unsaturated systems like alkenes or alkynes.
Furthermore, this compound or the radicals derived from it could potentially act as initiators for radical polymerization. wikipedia.org The initial radical formed by homolysis can add to a monomer, creating a new radical that then propagates the polymer chain. The efficiency of such a process would depend on the rate of radical formation and the reactivity of the radical with the chosen monomer. While specific studies on the use of this compound as a polymerization initiator are not documented, alkyl halides and sulfides are known classes of compounds that can be utilized in controlled radical polymerization techniques. researchgate.net
Oxidative and Reductive Transformations of the Sulfanyl (B85325) Moiety
The sulfur atom in this compound is in its lowest oxidation state (-2) and is susceptible to a range of oxidative and reductive reactions. These transformations are fundamental in synthetic organic chemistry for creating new functional groups.
The oxidation of sulfides is a cornerstone reaction, providing access to sulfoxides and sulfones, which are valuable intermediates in organic synthesis. mdpi.com The selective oxidation of the sulfanyl group in this compound can be controlled to yield either the corresponding sulfoxide (B87167), (chloromethyl)sulfinylcyclohexane, or the sulfone, (chloromethyl)sulfonylcyclohexane.
The choice of oxidant and reaction conditions is critical for achieving selectivity. rsc.org Mild oxidizing agents or a stoichiometric amount of a stronger oxidant tend to favor the formation of the sulfoxide. In contrast, the use of excess oxidant or more forcing conditions typically leads to the fully oxidized sulfone. mdpi.comresearchgate.net
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for these transformations. organic-chemistry.org Its reactivity can be modulated by various catalysts. For instance, catalysts based on metals like molybdenum, tungsten, or vanadium can facilitate selective oxidation to either the sulfoxide or the sulfone by controlling the stoichiometry of H₂O₂. researchgate.netorganic-chemistry.org Other organocatalysts, such as 2,2,2-trifluoroacetophenone, have also been employed effectively with H₂O₂ to control the oxidation level depending on the reaction conditions. organic-chemistry.org Another approach involves using reagents like N-fluorobenzenesulfonimide (NFSI), where the product selectivity between sulfoxide and sulfone is achieved simply by adjusting the amount of the reagent used. rsc.org
Table 1: Reagents for Selective Oxidation of Sulfides
| Oxidizing System | Target Product | Typical Conditions | Reference |
|---|---|---|---|
| 1 equiv. H₂O₂ / Tantalum Carbide | Sulfoxide | Room Temperature | organic-chemistry.org |
| >2 equiv. H₂O₂ / Niobium Carbide | Sulfone | Room Temperature | organic-chemistry.org |
| 1 equiv. NFSI / H₂O | Sulfoxide | Mild Conditions | rsc.org |
| >2 equiv. NFSI / H₂O | Sulfone | Mild Conditions | rsc.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Metal-free, Ethyl Acetate | organic-chemistry.org |
| H₂O₂ / Keggin Heteropolyacid Catalyst | Sulfoxide or Sulfone | Room Temp. for Sulfoxide, 40°C for Sulfone | researchgate.net |
The carbon-sulfur bond is generally robust and its cleavage can be challenging due to its inherent stability. nih.gov However, various reductive methods have been developed to achieve this transformation. These reactions are significant as they allow for the removal of the sulfur moiety and the formation of new carbon-carbon or carbon-hydrogen bonds.
Transition-metal-free strategies for C-S bond cleavage have gained attention, utilizing reagents such as halogenated compounds, oxidants, acids, or bases. rsc.org Additionally, photochemical and electrochemical methods can also effect the cleavage of C-S bonds in organosulfur compounds like thioethers. rsc.org For instance, low-valent metal complexes, such as those derived from samarium in the presence of titanocene (B72419) dichloride (Cp₂TiCl₂), have been shown to reductively cleave sulfur-sulfur bonds, and similar systems can be applied to C-S bond cleavage under mild conditions. researchgate.net More recent developments include protocols for the direct oxidative cleavage and subsequent functionalization (e.g., cyanation or amidation) of organosulfur compounds using heterogeneous non-precious-metal catalysts. nih.gov
Cyclohexyl Ring Reactivity and Conformational Dynamics
The cyclohexyl ring is not merely a passive scaffold; its conformational flexibility and steric bulk significantly influence the reactivity of the attached [(chloromethyl)sulfanyl] group.
The reactivity of this compound is a product of both steric and electronic effects. The bulky cyclohexyl group can sterically hinder the approach of reagents to both the sulfur atom and the α-carbon of the chloromethyl group. This steric hindrance can affect the rates of reactions such as nucleophilic substitution at the chloromethyl carbon or oxidation at the sulfur atom.
Electronically, the chloromethyl group acts as an electron-withdrawing group due to the high electronegativity of the chlorine atom. This effect reduces the electron density on the sulfur atom, making it less nucleophilic compared to a simple alkyl sulfide like cyclohexyl methyl sulfide. nih.gov Conversely, the electron-withdrawing nature of the adjacent sulfur and chlorine atoms can influence the stability of intermediates formed during reactions. In the oxidized sulfone form, the powerful electron-withdrawing capacity of the sulfonyl group can make the protons on the adjacent chloromethyl carbon acidic. The conformational preferences of the molecule are governed by a balance of electrostatic interactions, steric effects, and hyperconjugative interactions. researchgate.net
Like unsubstituted cyclohexane, the cyclohexyl ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. The [(chloromethyl)sulfanyl] substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium at room temperature through a process known as ring inversion.
However, the two conformers are not equal in energy. The equatorial conformer is generally more stable because it minimizes steric interactions (specifically, 1,3-diaxial interactions) between the substituent and the axial hydrogen atoms on the same side of the ring. The energy difference between the axial and equatorial conformers determines the position of the equilibrium. For a bulky substituent, the equilibrium will strongly favor the equatorial position. This conformational preference can impact the stereochemical outcome of reactions occurring at the substituent or on the ring itself. The presence of the chiral center at the sulfur atom in the corresponding sulfoxide would lead to the existence of diastereomers, each with its own unique conformational equilibrium.
Table 2: Conformational Analysis of Substituted Cyclohexane
| Conformer | Substituent Position | Key Steric Interaction | Relative Stability |
|---|---|---|---|
| A | Axial | 1,3-Diaxial Interactions | Less Stable |
| E | Equatorial | Gauche Interactions | More Stable |
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects
There is no available research detailing the use of kinetic isotope effects to elucidate the reaction mechanisms of [(Chloromethyl)sulfanyl]cyclohexane. Such studies, which involve the use of isotopically labeled reactants, are crucial for determining the rate-determining steps and the nature of bond-breaking and bond-forming processes in a reaction. The absence of this data indicates a significant gap in the understanding of how this compound reacts at a molecular level.
Transition State Analysis using Physical Organic Chemistry Principles
A thorough analysis of the transition states involved in reactions of this compound, based on principles of physical organic chemistry, has not been documented. This type of analysis, which often involves computational modeling and structure-reactivity relationships, is essential for predicting reaction outcomes and designing new synthetic methodologies. Without such studies, the energetic profiles of its reactions and the structures of its transition states remain purely speculative.
Kinetic Studies of this compound Transformations
Detailed kinetic studies on the transformations of this compound are not present in the available scientific record.
Rate Law Determination for Key Reaction Pathways
Consequently, no rate laws have been determined for any of the key reaction pathways involving this compound. The rate law, which mathematically describes the relationship between reactant concentrations and reaction rate, is a fundamental component of kinetic analysis and provides critical insights into the reaction mechanism.
Activation Parameters and Eyring Plot Analysis
Similarly, there is no information regarding the activation parameters (enthalpy and entropy of activation) for reactions of this compound. These parameters, typically determined through temperature-dependent kinetic studies and analyzed using an Eyring plot, provide thermodynamic information about the transition state. The absence of this data prevents a deeper understanding of the energetic requirements and molecular ordering of the transition states in its reactions.
Advanced Spectroscopic and Structural Elucidation of Reaction Products and Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For [(Chloromethyl)sulfanyl]cyclohexane, NMR provides critical insights into the connectivity of atoms and the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring.
At room temperature, the cyclohexane ring undergoes rapid chair-to-chair interconversion. This rapid flipping averages the magnetic environments of the axial and equatorial protons, often leading to broadened or averaged signals in the ¹H NMR spectrum. studysmarter.co.ukmasterorganicchemistry.com The presence of the (chloromethyl)sulfanyl substituent breaks the symmetry of the cyclohexane ring, resulting in a more complex spectrum compared to unsubstituted cyclohexane. scribd.com
The key proton and carbon environments in this compound are:
The methine proton on the carbon bearing the substituent (C1).
The methylene (B1212753) protons of the chloromethyl group (-S-CH₂-Cl).
The ten methylene protons on the cyclohexane ring (C2-C6).
The corresponding carbon atoms for each of these proton environments.
Predicted ¹H and ¹³C NMR Data
Based on established chemical shift values for similar functional groups, the following NMR data can be predicted for this compound. libretexts.orglibretexts.orgnih.govpdx.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted data based on analogous structures and is for illustrative purposes.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -S-C H₂-Cl | 4.5 - 4.8 | 40 - 45 |
| C H-S- | 2.8 - 3.2 | 45 - 50 |
| Cyclohexyl -CH₂- | 1.2 - 2.0 | 25 - 35 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis
While 1D NMR provides initial information, 2D NMR techniques are essential for definitive structural assignment by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show a cross-peak between the methine proton at C1 and the adjacent methylene protons at C2 and C6. It would also reveal correlations between the geminal and vicinal protons throughout the cyclohexane ring, helping to trace the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). researchgate.netresearchgate.net This technique would definitively link each proton signal to its corresponding carbon signal. For instance, the downfield proton signal around 3.0 ppm would be correlated to the C1 carbon, and the signal around 4.6 ppm would be linked to the chloromethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. researchgate.netresearchgate.net This is crucial for connecting different parts of the molecule. Key HMBC correlations would be expected between the chloromethyl protons and the C1 carbon of the cyclohexane ring, and between the C1 proton and the chloromethyl carbon. These correlations confirm the connectivity of the (chloromethyl)sulfanyl group to the cyclohexane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. rsc.org This is particularly powerful for determining stereochemistry. In a chair conformation, NOESY can distinguish between axial and equatorial protons by showing correlations between atoms in 1,3-diaxial arrangements. For example, the axial proton at C1 would show a NOESY cross-peak to the axial protons at C3 and C5.
Table 2: Key Predicted 2D NMR Correlations for this compound This table contains predicted data based on analogous structures and is for illustrative purposes.
| 2D NMR Experiment | Correlating Nuclei | Information Gained |
| COSY | H1 ↔ H2/H6 | Confirms adjacent protons on the ring. |
| HSQC | H-C₂H₅Cl ↔ C-C₂H₅Cl | Connects chloromethyl protons to their carbon. |
| H1 ↔ C1 | Connects C1 proton to its carbon. | |
| HMBC | H-C₂H₅Cl ↔ C1 | Confirms connectivity of substituent to the ring. |
| H1 ↔ C-C₂H₅Cl | Confirms connectivity of the ring to the substituent. | |
| NOESY | H1 (axial) ↔ H3/H5 (axial) | Provides stereochemical and conformational information. |
Dynamic NMR for Conformational Studies
The cyclohexane ring is not static but exists in a dynamic equilibrium between two chair conformations. cutm.ac.inwikipedia.org For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable to avoid steric hindrance known as 1,3-diaxial interactions. masterorganicchemistry.comwikipedia.org
Dynamic NMR (DNMR) studies involve recording spectra at various temperatures to probe this conformational exchange. studysmarter.co.ukacs.org
At Room Temperature: If the chair-flip is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position will be averaged into a single, often broad, signal.
At Low Temperatures: As the temperature is lowered, the rate of ring inversion slows down. Below a certain temperature (the coalescence temperature), the exchange becomes slow enough on the NMR timescale that distinct signals for the axial and equatorial conformers can be observed. The integration of these signals allows for the determination of the equilibrium constant and the Gibbs free energy difference (A-value) between the two conformers. It is expected that the conformer with the [(chloromethyl)sulfanyl] group in the equatorial position would be significantly more populated.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. stellarnet.ushoriba.com These two techniques are complementary; for instance, the C-S bond often gives a weak signal in FT-IR but a stronger one in Raman spectroscopy. nih.govnih.gov
For this compound, these techniques can confirm the presence of the key functional groups and the integrity of the carbon skeleton.
C-H Vibrations: The spectrum will be dominated by C-H stretching and bending vibrations from the cyclohexane ring and the chloromethyl group. C-H stretching from sp³-hybridized carbons typically appears in the 2850-3000 cm⁻¹ region. umd.edu
C-Cl Stretch: A key diagnostic peak is the C-Cl stretching vibration, which is expected in the 650-850 cm⁻¹ range. libretexts.orgresearchgate.netresearchgate.netramansystems.com This peak confirms the presence of the chloromethyl group.
C-S Stretch: The carbon-sulfur stretching vibration is typically found in the 570-730 cm⁻¹ region. umd.edudergipark.org.tr This band can sometimes overlap with the C-Cl stretch, but its presence is crucial for confirming the thioether linkage.
Table 3: Predicted Vibrational Frequencies for this compound This table contains predicted data based on analogous functional groups and is for illustrative purposes.
| Functional Group | Bond Vibration | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Cyclohexyl & -CH₂Cl | C-H stretch | 2850 - 3000 (strong) | 2850 - 3000 (medium) |
| Cyclohexyl | CH₂ bend | ~1450 (medium) | ~1450 (medium) |
| -CH₂-Cl | C-Cl stretch | 650 - 850 (medium-strong) | 650 - 850 (strong) ramansystems.com |
| -CH-S- | C-S stretch | 570 - 730 (weak-medium) umd.edu | 570 - 730 (medium-strong) rsc.org |
Mass Spectrometry (HRMS, MS/MS) for Complex Product Analysis and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) involves isolating an ion of a particular mass-to-charge ratio and inducing its fragmentation to gain further structural information. wikipedia.org
For this compound (C₇H₁₃ClS), HRMS would be used to confirm its elemental composition. The presence of chlorine is readily identified by its isotopic signature: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1. youtube.comwpmucdn.com Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks, M⁺ and [M+2]⁺, with a relative intensity of 3:1.
Predicted Fragmentation Pattern: The fragmentation of this compound under electron ionization would likely proceed through several key pathways:
α-Cleavage: Cleavage of the C-S bonds is a common fragmentation pathway for sulfides. scribd.comnih.govmiamioh.edu This could lead to the loss of the chloromethyl radical (•CH₂Cl) or the cyclohexyl radical (•C₆H₁₁), resulting in the [C₆H₁₁S]⁺ or [CH₂ClS]⁺ ions, respectively.
Loss of HCl: Elimination of a molecule of HCl from the molecular ion is a possible rearrangement pathway.
Cyclohexane Ring Fragmentation: The cyclohexyl fragment itself can undergo further fragmentation, typically by losing ethene (C₂H₄) units. libretexts.org
Table 4: Predicted Key Ions in the Mass Spectrum of this compound This table contains predicted data based on known fragmentation patterns and is for illustrative purposes.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Possible Ion Identity | Fragmentation Pathway |
| 164.05 | 166.05 | [C₇H₁₃ClS]⁺ | Molecular Ion (M⁺) |
| 115.08 | - | [C₆H₁₁S]⁺ | M⁺ - •CH₂Cl |
| 83.08 | - | [C₆H₁₁]⁺ | Cleavage of C-S bond |
| 49.97 | 51.97 | [CH₂Cl]⁺ | Cleavage of C-S bond |
X-ray Crystallography for Solid-State Structure and Conformational Preferences
While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.
A crystallographic study would definitively confirm:
The connectivity of the atoms.
The preferred conformation of the cyclohexane ring in the solid state, which is expected to be a chair. sapub.orglibretexts.org
The orientation of the (chloromethyl)sulfanyl substituent. It is highly anticipated that the substituent would occupy the more sterically favorable equatorial position to minimize unfavorable 1,3-diaxial interactions. masterorganicchemistry.comwikipedia.org
Intermolecular interactions in the crystal lattice, which could include weak hydrogen bonds or dipole-dipole interactions involving the chlorine and sulfur atoms.
The data obtained would serve as the ultimate benchmark for validating the conformational preferences inferred from NMR studies and computational models.
Computational and Theoretical Chemistry Studies of Chloromethyl Sulfanyl Cyclohexane
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, energy, and the distribution of its electrons. For [(Chloromethyl)sulfanyl]cyclohexane, such calculations are crucial for understanding its conformational preferences and electronic character, which in turn dictate its reactivity.
Optimized Geometries and Conformational Analysis
The conformational landscape of this compound is primarily dictated by the cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize angular and torsional strain. The substituent, the (chloromethyl)sulfanyl group, can exist in either an axial or equatorial position. Density Functional Theory (DFT) is a widely used method for determining the relative energies of these conformers. rsc.org Popular functionals such as B3LYP, often combined with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the geometry of each conformer and calculate its energy. nih.gov
Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. libretexts.orgacs.org In the case of this compound, the equatorial conformer would be expected to be significantly more stable. The energy difference (ΔE) between the axial and equatorial forms is a key parameter derived from these calculations.
Furthermore, rotation around the C-S and S-CH2 bonds introduces additional conformers. A potential energy surface scan can be performed by systematically rotating these dihedral angles to identify all low-energy conformers and the transition states that connect them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | Equatorial | 0.00 | 96.5 |
| 2 | Axial | 2.20 | 3.5 |
Note: Data are illustrative and based on typical energy differences for substituted cyclohexanes.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals provide critical insights into a molecule's electrophilic and nucleophilic character and its potential reaction pathways. numberanalytics.comnumberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom, reflecting its role as a potential nucleophilic center. The LUMO, conversely, is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond. This distribution makes the chloromethyl group susceptible to nucleophilic attack, a common reaction pathway for alkyl halides. nih.gov
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for a quantitative assessment of the molecule's reactivity profile.
Table 2: Hypothetical Frontier Orbital Energies for Equatorial this compound
| Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily σ*(C-Cl) |
| HOMO | -8.9 | Primarily non-bonding orbital on Sulfur |
| HOMO-LUMO Gap | 7.4 | - |
Note: Data are illustrative and calculated at a hypothetical DFT/B3LYP/6-31G(d) level of theory.
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. mdpi.com It allows chemists to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism.
Transition State Localization and Energy Barrier Computations
A primary application of DFT in studying this compound would be to investigate its reaction with a nucleophile, such as in a nucleophilic substitution (SN2) reaction where the chloride is displaced. To study this, a reaction coordinate is defined, and computational methods are used to locate the transition state structure. mdpi.com Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔE‡). A lower activation barrier indicates a faster reaction. For instance, the SN2 reaction of this compound with a nucleophile like hydroxide (B78521) (OH-) could be modeled to determine the feasibility and kinetics of this transformation.
Table 3: Hypothetical DFT-Calculated Energy Profile for the SN2 Reaction with OH-
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + OH-) | 0.0 |
| Transition State | +22.5 |
| Products (Alcohol + Cl-) | -15.0 |
Note: Data are illustrative and represent a typical profile for an SN2 reaction of a chloroalkane.
Solvation Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can have a profound impact on reaction pathways and energetics. mdpi.com Computational models can account for these effects using either explicit or implicit solvation models. wikipedia.org Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. aip.orgresearchgate.netrsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide information on static structures and energies, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
For this compound, MD simulations could be used to study several phenomena. In a solution, simulations can reveal the detailed structure of the solvent shell around the molecule and the nature of solute-solvent interactions. rsc.org Furthermore, MD simulations are invaluable for studying conformational dynamics, such as the rate of chair-flipping of the cyclohexane ring and the rotational dynamics of the (chloromethyl)sulfanyl substituent. youtube.com These dynamic processes can be critical in understanding how the molecule presents itself for a chemical reaction. By analyzing the trajectory, one can calculate properties like radial distribution functions to understand solvation structure or time correlation functions to understand dynamic processes.
QSAR and Cheminformatics Analysis for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern chemistry for elucidating the links between a molecule's structure and its chemical reactivity or biological activity. wikipedia.org These methodologies transform chemical structures into numerical descriptors, which are then used to develop mathematical models that predict the properties of new or untested compounds. wikipedia.org For this compound, such analyses can provide critical insights into its potential reactivity and guide further experimental investigation.
The fundamental premise of QSAR is that the activity of a chemical is a function of its molecular structure and physicochemical properties. wikipedia.org By systematically modifying the structure of a lead compound, such as this compound, and calculating a variety of molecular descriptors, a predictive model can be constructed. These descriptors fall into several categories, including:
Electronic Descriptors: These quantify the electronic aspects of a molecule, such as partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ucsb.edu The chloromethyl group, for instance, is known to have significant electronic effects due to the electronegativity of the chlorine atom. acs.orgchempanda.com
Steric Descriptors: These describe the size and shape of the molecule, which are crucial for its interaction with biological targets. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft.
Hydrophobic Descriptors: These measure the lipophilicity of a compound, often represented by the logarithm of the partition coefficient (logP). This is critical for understanding a molecule's ability to cross biological membranes.
Topological Descriptors: These are numerical representations of molecular branching and connectivity.
log(Reactivity) = a(logP) - b(LUMO) + c(MV) + d
Where:
log(Reactivity) is the biological or chemical activity being modeled.
logP is the hydrophobicity descriptor.
LUMO (Lowest Unoccupied Molecular Orbital energy) is an electronic descriptor indicating susceptibility to nucleophilic attack.
MV (Molecular Volume) is a steric descriptor.
a, b, and c are coefficients determined by regression analysis, and d is a constant.
The following interactive data table presents hypothetical data for a QSAR analysis of this compound and related structures. The predicted reactivity is calculated based on a hypothetical model where electronic and hydrophobic properties are key contributors.
Cheminformatics analysis further complements QSAR by focusing on the structural features that drive reactivity. For this compound, key reactive sites can be identified. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to nucleophilic attack. acs.org This is a primary determinant of its potential alkylating ability. The sulfur atom of the thioether linkage possesses lone pairs of electrons and can act as a nucleophile or be oxidized to a sulfoxide (B87167) or sulfone, altering the compound's electronic properties and solubility. researchgate.nettaylorandfrancis.com
The reactivity of thioethers is a subject of considerable study, and they are known to participate in a variety of chemical transformations. nih.gov A cheminformatics approach would map these potential reactive sites and use structural information to predict likely reaction products or metabolic pathways. For example, the presence of the bulky cyclohexane ring could sterically hinder reactions at the sulfur atom or the chloromethyl group, a factor that can be quantified using steric descriptors in a QSAR model.
A hypothetical reactivity profile based on cheminformatics analysis is presented below, outlining potential reactions and the structural features that enable them.
Exploration of Chloromethyl Sulfanyl Cyclohexane As a Synthetic Building Block and Precursor
Utility in the Synthesis of Complex Organic Molecules
The unique combination of a reactive alkyl chloride and a cyclohexane (B81311) thioether moiety in [(Chloromethyl)sulfanyl]cyclohexane positions it as a highly adaptable building block for the synthesis of intricate organic molecules. The chloromethyl group serves as a potent electrophilic site, susceptible to nucleophilic substitution reactions, while the cyclohexyl ring provides a robust, non-aromatic scaffold that can impart specific conformational properties to the target molecules.
The reactivity of the C-Cl bond in the chloromethyl group is a key feature, making it a reliable handle for introducing the cyclohexylsulfanylmethyl moiety into a wide range of substrates. This reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds, which is a cornerstone of complex molecule synthesis.
Scaffold Derivatization for Material Science Applications
In the realm of material science, the ability to functionalize surfaces and polymer backbones with specific chemical groups is paramount for tailoring material properties. This compound can be employed as a versatile reagent for the derivatization of various scaffolds. For instance, the chloromethyl group can react with hydroxyl or amine functionalities on the surface of materials like silica (B1680970) gel, cellulose, or certain polymers through nucleophilic substitution. This covalent attachment grafts the cyclohexylsulfanylmethyl group onto the material's surface, altering its hydrophobicity, and providing a handle for further chemical modifications.
The introduction of the sulfur-containing cyclohexyl group can be particularly advantageous in applications such as the development of novel stationary phases for chromatography, where the unique polarity and steric bulk of the substituent can influence separation selectivity. Furthermore, the sulfur atom can act as a coordination site for metal ions, opening possibilities for the creation of scavenger materials for heavy metals.
Precursor for Advanced Polymer Synthesis
The dual functionality of this compound also lends itself to the synthesis of advanced polymers. The chloromethyl group can act as an initiator or a monomer in various polymerization reactions. For example, it could potentially be used in certain types of controlled radical polymerization or be converted into a polymerizable group, such as a vinyl or an epoxide functionality.
Moreover, this compound can be utilized for the post-polymerization modification of existing polymers. Polymers bearing nucleophilic side chains (e.g., poly(vinyl alcohol) or chitosan) can be functionalized by reacting them with this compound. This approach allows for the introduction of the cyclohexylsulfanylmethyl group along the polymer chain, thereby modifying the polymer's physical and chemical properties, such as its solubility, thermal stability, and refractive index. The resulting sulfur-containing polymers may also exhibit interesting optical or electronic properties.
Ligand Design and Organocatalysis from this compound Derivatives
The development of novel ligands for transition metal catalysis and the design of efficient organocatalysts are active areas of chemical research. The structural features of this compound make it an attractive starting point for the synthesis of new catalyst systems.
By reacting this compound with various nucleophiles, a library of derivatives can be generated. For instance, reaction with phosphines, amines, or other heteroatomic nucleophiles can lead to the formation of bidentate or tridentate ligands containing the cyclohexane scaffold. The sulfur atom of the thioether can also participate in metal coordination, leading to the formation of stable metal complexes. The conformational rigidity of the cyclohexane ring can play a crucial role in defining the steric environment around the metal center, which can in turn influence the stereoselectivity of catalytic reactions.
In the field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, derivatives of this compound could also find application. For example, the introduction of amine functionalities could lead to the development of new proline-type catalysts. The sulfur atom could also participate in non-covalent interactions, influencing the transition state of a reaction and thereby its stereochemical outcome.
Non-Polymeric Material Precursors in Advanced Chemistry
Beyond polymers, this compound can serve as a precursor for a variety of non-polymeric advanced materials. The ability to undergo nucleophilic substitution at the chloromethyl group allows for its attachment to a wide array of molecular platforms.
One potential application is in the synthesis of functional surfactants and amphiphiles. By reacting this compound with a hydrophilic head group, a new surfactant with a bulky, hydrophobic cyclohexylsulfanylmethyl tail could be created. Such surfactants could have unique aggregation properties and find use in emulsion formation, nanoparticle stabilization, or as drug delivery vehicles.
Furthermore, derivatives of this compound could be used to construct self-assembled monolayers (SAMs) on gold or other metal surfaces. The sulfur atom provides a natural anchoring point to the metal surface, while the cyclohexyl group and any further functionalization would form the outer layer of the monolayer, dictating its surface properties. These tailored surfaces could have applications in areas such as biosensing, corrosion inhibition, and microelectronics.
Future Directions and Unexplored Research Avenues
Development of Novel Reaction Manifolds for Selective Transformations
The dual reactivity of [(Chloromethyl)sulfanyl]cyclohexane—stemming from the electrophilic α-chloro thioether moiety and the sulfur atom itself—presents a rich playground for developing new selective chemical transformations. Current research in organosulfur chemistry is focused on moving beyond simple oxidations or alkylations toward more complex and selective bond-forming reactions. acs.orgnih.gov
Future work could focus on the following areas:
Selective C-S Bond Cleavage and Functionalization: Traditional thioether chemistry often treats the C-S bond as robust. However, recent advances have demonstrated that C-S bonds can be selectively cleaved and functionalized, for instance, in desulfurative carboxylation reactions using CO2. nih.gov Developing catalytic systems that can selectively activate and cleave either the S-CH2Cl or the S-Cyclohexyl bond in this compound would open pathways to novel molecular architectures.
Pummerer-Type Rearrangements: The Pummerer reaction and its variants transform sulfoxides into α-functionalized sulfides. acs.org Investigating the Pummerer reaction of the corresponding sulfoxide (B87167), Cyclohexylsulfinyl(chloromethyl)sulfane, could lead to the synthesis of valuable building blocks. The reaction's outcome could be directed by the choice of activating agent and nucleophile, offering a manifold of potential products from a single precursor.
Transition-Metal-Free Coupling Reactions: While metal-catalyzed cross-couplings are a mainstay of synthesis, there is a growing interest in transition-metal-free alternatives to avoid catalyst contamination in final products. nih.govd-nb.info Developing methods for the direct coupling of the α-chloro thioether moiety with various nucleophiles under metal-free conditions, perhaps using photoredox or electrochemical catalysis, would be a significant advancement. nih.gov
Table 1: Potential Selective Transformations of this compound
| Transformation Type | Potential Reagents | Predicted Product Class | Research Goal |
| Selective C-S Cleavage | Nickel or Palladium Catalysts, CO2 | Carboxylic Acids, Thioesters | Valorization of sulfur compounds |
| Pummerer Rearrangement | Acetic Anhydride, Trifluoroacetic Anhydride | α-Acyloxy Thioethers | Functionalization adjacent to sulfur |
| Photocatalytic C-C Coupling | Organic Dye Photocatalyst, Nucleophile | Substituted Cyclohexyl Thioethers | Mild and selective C-C bond formation |
| Oxidative Functionalization | H5IO6/FeCl3, H2O2/NaOCl | Sulfoxides, Sulfones | Controlled oxidation for further functionalization nih.govorganic-chemistry.org |
Investigation of Chiral Analogues and Stereoselective Synthesis
The introduction of chirality into organosulfur compounds is of immense interest, as these molecules are prevalent in pharmaceuticals and can serve as powerful chiral ligands or catalysts in asymmetric synthesis. bohrium.comrsc.org this compound is achiral, but its structure offers clear opportunities for the introduction of stereocenters.
Key research avenues include:
Asymmetric Synthesis of Chiral Thioethers: The primary challenge lies in the enantioselective synthesis of chiral thioethers. beilstein-journals.orgnih.gov Future research could adapt existing methods, such as the sulfa-Michael addition to prochiral acceptors or the asymmetric alkylation of thiols, to produce chiral analogues of this compound. bohrium.com For example, using a chiral cyclohexane-thiol as a starting material would introduce a stereocenter on the cyclohexyl ring.
Synthesis of Chiral Sulfoxides: Oxidation of the sulfur atom in this compound would create a stereogenic center at the sulfur atom. Developing highly stereoselective oxidation methods for this substrate would provide access to enantiopure sulfoxides. These chiral sulfoxides are valuable synthetic intermediates, notably for Pummerer-type reactions that can proceed with a high degree of stereocontrol.
Application in Asymmetric Catalysis: Once synthesized, chiral analogues could be investigated as ligands for transition metals in asymmetric catalysis. The "soft" sulfur atom can coordinate effectively to late transition metals, and the chiral scaffold could induce high enantioselectivity in a variety of transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The reactive nature of this compound, particularly the α-chloro ether functionality, makes it an ideal candidate for exploration using flow chemistry platforms.
Future research in this area would likely involve:
Safer Handling of Reactive Intermediates: The synthesis of this compound likely involves reactive and potentially hazardous reagents. Performing such syntheses in a flow reactor minimizes the volume of hazardous material present at any given time and allows for superior control over reaction parameters like temperature, which is crucial for exothermic processes. researchgate.netacs.org
Rapid Reaction Optimization: Automated flow synthesis platforms, potentially augmented with machine learning algorithms, can rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to quickly identify the optimal parameters for reactions involving this compound. acs.org This accelerates the discovery of new reactions and improves the yields of known processes.
Telescoped and Multistep Synthesis: Flow chemistry enables the "telescoping" of multiple synthetic steps without the need to isolate and purify intermediates. acs.org A flow platform could be designed to first synthesize this compound and then, in a subsequent reactor loop, use it immediately in a reaction, such as a nucleophilic substitution or an oxidation. This improves efficiency and reduces waste.
Table 2: Comparison of Batch vs. Flow Synthesis for this compound Reactions
| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |
| Safety | Higher risk due to large volumes of reactive species | Enhanced safety with small reactor volumes | Minimized risk of thermal runaway and exposure. researchgate.net |
| Heat Transfer | Often slow and inefficient, leading to hotspots | Rapid and highly efficient | Precise temperature control, fewer side reactions. researchgate.net |
| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer | Predictable scale-up from lab to production. |
| Reaction Time | Can be lengthy (hours to days) | Often significantly reduced (seconds to minutes) | Increased throughput and productivity. acs.org |
| Automation | Difficult to fully automate | Ideally suited for automation and data logging | High-throughput screening and optimization. acs.org |
Theoretical Prediction of Novel Reactivity and Unforeseen Applications
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties and reactivity of molecules before they are ever synthesized in a lab. whiterose.ac.uk Applying theoretical methods to this compound could guide experimental work and uncover unexpected chemical behavior.
Promising areas for theoretical investigation include:
Mapping Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the transition states and energy profiles of potential reactions. whiterose.ac.uk This could be used to predict the feasibility of novel transformations, understand regioselectivity, and elucidate complex reaction mechanisms, such as the interplay between substitution at the carbon and oxidation at the sulfur.
Predicting Spectroscopic and Physicochemical Properties: Computational models can accurately predict properties like NMR spectra, bond dissociation energies, and electrostatic potential maps. This data can aid in the characterization of new compounds derived from this compound and help rationalize its reactivity. For instance, mapping the electrostatic potential could highlight the most likely sites for nucleophilic or electrophilic attack.
Screening for New Applications: By calculating key molecular descriptors, it may be possible to predict potential applications for this compound and its derivatives. For example, theoretical studies could screen for properties relevant to materials science (e.g., as a precursor to conductive polymers) or medicinal chemistry (e.g., by docking derivatives into the active sites of enzymes). nih.gov
By pursuing these interconnected research avenues, the scientific community can fully unlock the synthetic potential of this compound, transforming it from a simple organosulfur compound into a versatile tool for chemical innovation.
Q & A
Q. Resolution Strategy :
- Normalize data using dimensionless parameters (e.g., equivalence ratio, dilution effects).
- Re-analyze intermediates via gas chromatography to identify side reactions (e.g., benzene formation) that skew ignition metrics .
Safety and Handling
Q. What lab protocols minimize risks when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods with face velocities >0.5 m/s to prevent inhalation .
- PPE : Wear nitrile gloves and chemical-resistant aprons. Chlorinated compounds may penetrate latex .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent HCl release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
